[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone
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Overview
Description
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone is a synthetic organic compound It is characterized by its unique structure, which includes a pyrrolidine ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone typically involves multi-step organic reactions. The starting materials might include commercially available pyrrolidine and pyrrole derivatives. The synthesis could involve:
Formation of the Pyrrolidine Ring: This step might involve the cyclization of a suitable precursor under basic or acidic conditions.
Functional Group Introduction: Amino and propyl groups could be introduced through nucleophilic substitution or addition reactions.
Formation of the Pyrrole Ring: This could involve the cyclization of a suitable precursor under specific conditions.
Coupling of the Rings: The final step might involve coupling the pyrrolidine and pyrrole rings through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone could be used as a building block for the synthesis of more complex molecules. It might also serve as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It might have applications in treating diseases or conditions related to its biological targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S)-3-amino-4-methylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone
- [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-bromo-1-methylpyrrol-2-yl)methanone
- [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-ethylpyrrol-2-yl)methanone
Uniqueness
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone is unique due to its specific combination of functional groups and stereochemistry. This uniqueness might confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-3-4-9-6-17(8-11(9)15)13(18)12-5-10(14)7-16(12)2/h5,7,9,11H,3-4,6,8,15H2,1-2H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOBWKZQOZTQN-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC(=CN2C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CN2C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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